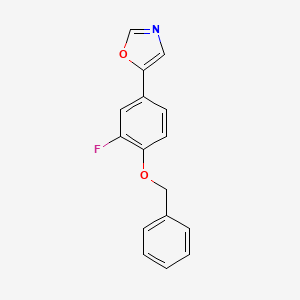
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is a chemical compound with the CAS Number: 2026425-41-0 . It has a molecular weight of 231.15 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the fluorine atom can be incorporated into the oxazole core via the selective C (5) lithiation of 2-substituted oxazole followed by treatment of electrophile . Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles has been successfully carried out using Et4NF·nHF (n=4, 5) as the supporting electrolyte and fluoride source .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 2-8°C .Scientific Research Applications
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs and other organic compounds. It has also been used in the design of drugs, as well as in the study of the biochemical and physiological effects of compounds. Additionally, this compound has been used in the study of the mechanisms of action of drugs, as well as in the study of the structure-activity relationships of compounds.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of various diseases, including cancer, asthma, and rheumatoid arthritis. By inhibiting COX-2, this compound may be able to reduce the production of prostaglandins and, thus, reduce the symptoms of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-inflammatory effects. Additionally, it has been shown to have anti-oxidant and anti-fungal properties. In humans, this compound has been shown to reduce the symptoms of asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic in high doses. Additionally, it can be difficult to purify and may react with other compounds in the lab.
Future Directions
There are a variety of potential future directions for research involving 5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole. One potential direction is to further study the biochemical and physiological effects of the compound in humans. Additionally, further research could be done to investigate the mechanism of action of the compound and to determine its efficacy in treating various diseases. Additionally, further research could be done to develop new synthesis methods for this compound and to explore its potential applications in drug design and synthesis. Finally, further research could be done to investigate the toxicity of the compound and to develop methods for reducing its toxicity.
Synthesis Methods
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Sonogashira coupling reaction. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as ethyl acetoacetate, to form an α-hydroxy ketone. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Biginelli reaction is a three-component reaction between an aldehyde, an ethyl acetoacetate, and an urea or thiourea. This reaction has been used to synthesize this compound from ethyl acetoacetate, benzaldehyde, and 2-fluoro-5-(trifluoromethyl)phenol. The Sonogashira coupling reaction is a reaction between an aryl halide and an alkyne, typically catalyzed by a palladium catalyst. This reaction has been used to synthesize this compound from 2-fluoro-5-(trifluoromethyl)phenol and ethynylbenzaldehyde.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXUQZIJMMBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














